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Compound of Interest

(3-((tert-Butoxycarbonyl)amino)-4-
Compound Name:
chlorophenyl)boronic acid

Cat. No.: B1521843

An In-depth Technical Guide to (3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic
acid

Abstract: This technical guide provides a comprehensive overview of the physical, chemical,
and spectroscopic properties of (3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic
acid. Intended for researchers, medicinal chemists, and process development scientists, this
document details the compound's structural characteristics, safety and handling protocols, and
its critical role as a versatile building block in modern organic synthesis, particularly in
palladium-catalyzed cross-coupling reactions. Methodologies for quality assessment are also
discussed to ensure experimental reproducibility and success.

Introduction and Strategic Importance

(3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid is a bifunctional synthetic
intermediate of significant interest in the fields of medicinal chemistry and materials science. As
a member of the arylboronic acid family, its primary utility lies in the Suzuki-Miyaura cross-
coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon
bonds.[1][2] The strategic placement of the boronic acid, the chloro substituent, and the Boc-
protected amine on the phenyl ring offers a tripartite of reactive sites. This unique arrangement
allows for sequential and site-selective modifications, making it an invaluable building block for
constructing complex molecular architectures, particularly in the synthesis of pharmaceutical
agents and functional organic materials.[3] The tert-butoxycarbonyl (Boc) protecting group is

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1521843?utm_src=pdf-interest
https://www.benchchem.com/product/b1521843?utm_src=pdf-body
https://www.benchchem.com/product/b1521843?utm_src=pdf-body
https://www.benchchem.com/product/b1521843?utm_src=pdf-body
https://www.benchchem.com/product/b1521843?utm_src=pdf-body
https://www.benchchem.com/product/b1521843?utm_src=pdf-body
https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
https://pmc.ncbi.nlm.nih.gov/articles/PMC8153654/
https://www.nbinno.com/article/pharmaceutical-intermediates/mastering-suzuki-coupling-4-chlorophenylboronic-acid-ka
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1521843?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

crucial, as it masks the nucleophilicity of the amine during coupling reactions and can be
readily removed under acidic conditions to reveal a primary amine for further functionalization.

Chemical Identity and Molecular Structure

A clear understanding of the compound's fundamental identity is paramount for its correct
application and for navigating regulatory and safety documentation.

o Systematic Name: (3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid

e Common Synonyms: 3-(Boc-amino)-4-chlorophenylboronic acid, N-Boc-3-amino-4-
chlorobenzeneboronic acid[4]

e CAS Number: 871329-57-6[5][6]
e Molecular Formula: C11H1sBCINOa[6]
e Molecular Weight: 271.51 g/mol [4]

Caption: 2D Structure of (3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid.

Physicochemical Properties

The physical properties of the compound are essential for determining appropriate solvents,
reaction temperatures, and storage protocols.
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Property

Value

Source(s)

Appearance

White to off-white solid/powder

[7]

Melting Point

180-182 °C

[4]1[5]

Density

1.28 g/cm3

[4]

Solubility

While specific data for this
compound is limited,
analogous arylboronic acids
are generally soluble in
organic solvents like methanol,
DMF, DMSO, and THF, with

poor solubility in water.[8]

N/A

Storage Temperature

Keep Cold (2-8 °C

recommended)

[4119]

Stability

Stable under recommended
storage conditions. Boronic
acids can undergo dehydration
to form boroxines, especially
upon heating or under
vacuum. It is advisable to store
the compound in a tightly
sealed container under an inert
atmosphere (e.qg., nitrogen or

argon).

[10]

Safety and Handling

Proper handling is critical to ensure personnel safety and maintain the integrity of the

compound. This material should only be handled by trained professionals in a laboratory

setting.
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Hazard Class GHS Classification Precautionary Measures

P270: Do not eat, drink or
smoke when using this
Category 4 (H302: Harmful if product. P301+P312: IF
swallowed) SWALLOWED: Call a POISON
CENTER or doctor/physician if
you feel unwell.[9][11]

Acute Toxicity, Oral

P280: Wear protective
Category 2 (H315: Causes gloves/protective clothing.
skin irritation) P302+P352: IF ON SKIN:
Wash with soap and water.[11]

Skin Irritation

P280: Wear eye
protection/face protection.
P305+P351+P338: IF IN
o Category 2 (H319: Causes EYES: Rinse cautiously with
Eye Irritation ] L )

serious eye irritation) water for several minutes.
Remove contact lenses, if
present and easy to do.

Continue rinsing.[5][11]

P261: Avoid breathing dust.
) o Category 3 (H335: May cause )
Respiratory Irritation ) o P271: Use only outdoors or in
respiratory irritation) i
a well-ventilated area.[11]

Personal Protective Equipment (PPE): Always use in a chemical fume hood. Wear standard
PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g.,
nitrile).[9][10]

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction

The primary utility of (3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid is as a
coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed process forms a new
C-C bond between the boronic acid's aryl group and an organic halide or triflate.
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Mechanism Overview: The catalytic cycle is a well-established, three-step process:

o Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the
coupling partner (e.g., an aryl bromide), forming a Pd(ll) complex.

o Transmetalation: The boronic acid, activated by a base (e.g., K2COs, Cs2CQ3), transfers its
organic group to the palladium center, forming a diorganopalladium(ll) intermediate. The
base is crucial as it converts the neutral boronic acid into a more nucleophilic boronate
species, facilitating the transfer.[1]

e Reductive Elimination: The two organic groups on the palladium complex couple and are
eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-
enters the cycle.

Reactants Regenerates
Pd(0)

- Reaction Vessel Heat
(Inert Atmosphere, Solvent)

3. Reductive Elimination
2. Transmetalation Ar-Pd(I)-R ~ Ar-R + Pd(0)
Ar-B(OH)2 + Base — [Ar-B(OH)s]~
[Ar-B(OH)s]~ + R-Pd(ll)-X — Ar-Pd(ll)-R

Aqueous Workup
& Purificati Isolated Product
(e.g., Chrc )

(3-Boc-amino-4-Cl-phenyl)boronic Acid
+ Aryl Halide (R-X)

1. Oxidative Addition
Pd(0) + R-X — R-Pd(ll)-X

Biaryl Product
+ Boron Byproducts

Catalyst System

Pd(0) Precursor (e.g., Pd(PPhs)s)
+ Base (.., K2CO3)

Click to download full resolution via product page

Caption: Generalized workflow of a Suzuki-Miyaura coupling reaction.

Experimental Protocol: Purity and Identity
Verification by *H NMR

To ensure the reliability of synthetic outcomes, verifying the purity and identity of the starting
material is a non-negotiable, self-validating step. Nuclear Magnetic Resonance (NMR)
spectroscopy is the most powerful tool for this purpose.
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Objective: To confirm the structure and assess the purity of a supplied batch of (3-((tert-
Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid.

Materials:
¢ (3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid (approx. 10-15 mg)
o High-quality NMR tube

o Deuterated solvent: DMSO-ds (chosen for its ability to dissolve boronic acids and to clearly
show exchangeable protons like -OH and -NH)

o Glass vial and spatula
o Pipettes
Methodology:

o Sample Preparation: Accurately weigh approximately 10-15 mg of the boronic acid into a
clean, dry vial.

o Dissolution: Add approximately 0.7 mL of DMSO-ds to the vial. Gently swirl or vortex until the
solid is completely dissolved.

o Transfer: Using a clean pipette, transfer the solution to the NMR tube.

o Data Acquisition: Acquire the tH NMR spectrum on a 400 MHz or higher field spectrometer.
Ensure a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

Expected *H NMR Spectrum (in DMSO-de):

e ~9.5-8.5 ppm (singlet, 1H): The N-H proton of the Boc-carbamate. This peak is typically
broad.

e ~8.2 ppm (broad singlet, 2H): The two hydroxyl protons of the boronic acid group (-B(OH)2).
This signal is exchangeable with D20.
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e ~7.8-7.3 ppm (multiplets, 3H): The three protons on the aromatic ring. Their specific splitting
patterns (doublets, doublet of doublets) will depend on their coupling constants.

e ~1.5 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group (-C(CHs)3). This
peak should integrate cleanly to 9 protons relative to the aromatic region.

Data Interpretation:

« ldentity Confirmation: The presence of all expected signals in their characteristic regions with
the correct integration ratios confirms the compound's identity.

e Purity Assessment: The absence of significant unidentifiable peaks is a strong indicator of
high purity. The presence of residual solvents (e.g., ethyl acetate, hexanes) from synthesis
can be identified by their characteristic chemical shifts. The presence of a boroxine
anhydride may be indicated by complex aromatic signals and a change in the B(OH)2z proton
signal.

Conclusion

(3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid is a high-value, versatile
reagent for advanced organic synthesis. Its well-defined physicochemical properties, coupled
with its strategic functionalization, make it an indispensable tool for constructing carbon-carbon
bonds in drug discovery and materials science. A thorough understanding of its properties,
safety protocols, and application in reactions like the Suzuki-Miyaura coupling is essential for
its effective and safe utilization. Adherence to rigorous quality control, such as the NMR
protocol described, ensures the integrity of the starting material and the reproducibility of
experimental results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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